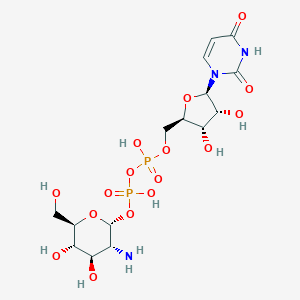

Udp-glucosamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UDP-alpha-D-glucosamine is a UDP-amino sugar having alpha-D-glucosamine as the amino-sugar component. It is a conjugate acid of an UDP-alpha-D-glucosamine(1-).

科学的研究の応用

Biochemical Pathways

UDP-glucosamine serves as a substrate in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix. It plays a crucial role in the formation of hyaluronan, chondroitin sulfate, and heparan sulfate. These glycosaminoglycans are vital for cellular functions such as proliferation, migration, and adhesion.

Key Pathways Involving this compound:

- Glycosylation Reactions : this compound is utilized in glycosylation processes, where it acts as a sugar donor for the synthesis of glycoconjugates.

- Cell Wall Synthesis in Bacteria : this compound is a precursor for peptidoglycan synthesis in bacterial cell walls, making it essential for bacterial growth and survival .

Medical Research Applications

This compound has been extensively studied for its implications in various diseases and therapeutic interventions.

A. Role in Osteoarthritis

Research indicates that glucosamine sulfate, which increases intracellular levels of this compound, may have protective effects on cartilage. Clinical studies have shown that glucosamine supplementation can lead to increased levels of UDP-hexosamines and improve joint health .

B. Cancer Research

This compound is implicated in cancer biology through its role in O-GlcNAcylation, a post-translational modification that affects protein function and stability. Increased O-GlcNAcylation has been associated with enhanced tumor progression and metastasis .

Metabolic Engineering

In metabolic engineering, this compound is used to enhance the production of valuable oligosaccharides and polysaccharides. By manipulating metabolic pathways in microorganisms such as Lactobacillus casei, researchers have successfully increased the intracellular levels of this compound to facilitate the biosynthesis of complex carbohydrates .

Case Study 1: Hyaluronan Synthesis Regulation

A study demonstrated that this compound induces the synthesis of hyaluronan through O-GlcNAcylation of hyaluronan synthase 2. This regulation is crucial for maintaining extracellular matrix integrity and has implications in vascular diseases and cancer .

Case Study 2: Glucosamine Supplementation Effects

Clinical trials have shown that glucosamine supplementation leads to increased levels of this compound in human subjects, correlating with improved joint function and reduced pain in osteoarthritis patients .

Data Summary Table

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Biochemical Pathways | Substrate for glycosaminoglycan synthesis | Essential for ECM integrity |

| Medical Research (Osteoarthritis) | Protective effects on cartilage through glucosamine supplementation | Improved joint health noted in clinical trials |

| Cancer Research | Involvement in O-GlcNAcylation affecting tumor progression | Increased O-GlcNAcylation linked to enhanced metastasis |

| Metabolic Engineering | Enhanced production of oligosaccharides via microbial metabolic pathways | Increased intracellular levels facilitate biosynthesis |

特性

CAS番号 |

17479-04-8 |

|---|---|

分子式 |

C15H25N3O16P2 |

分子量 |

565.32 g/mol |

IUPAC名 |

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1 |

InChIキー |

CYKLRRKFBPBYEI-NQQHDEILSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |

異性体SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O |

正規SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |

同義語 |

UDP-GlcN UDP-glucosamine UDP-glucosamine, (beta)-isomer uridine 5'-diphosphate glucosamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。